(2,4-Dinitro-6-nitrosophenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,4-Dinitro-6-nitrosophenyl)methanol is an organic compound with the molecular formula C7H5N3O6. It is a derivative of phenol, characterized by the presence of nitro and nitroso groups, which contribute to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method starts with the nitration of phenol to form 2,4-dinitrophenol, which is then subjected to nitrosation to introduce the nitroso group at the 6-position .
Industrial Production Methods
Industrial production methods for (2,4-Dinitro-6-nitrosophenyl)methanol are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
(2,4-Dinitro-6-nitrosophenyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions typically target the nitro groups, converting them to amino groups.
Substitution: Nucleophilic aromatic substitution reactions can occur, especially at positions activated by the nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are frequently used.
Substitution: Strong nucleophiles like hydroxide ions or amines are used under basic conditions.
Major Products
Oxidation: Produces quinones.
Reduction: Yields amino derivatives.
Substitution: Results in various substituted phenols depending on the nucleophile used.
Scientific Research Applications
(2,4-Dinitro-6-nitrosophenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of bacterial communication pathways.
Medicine: Explored for its potential therapeutic properties, including anti-biofilm activity against pathogenic bacteria.
Industry: Utilized in the development of new materials with specific electronic properties
Mechanism of Action
The mechanism of action of (2,4-Dinitro-6-nitrosophenyl)methanol involves its interaction with specific molecular targets. For example, it has been shown to inhibit the enzyme PqsD, which is involved in the biosynthesis of signal molecules in Pseudomonas aeruginosa. This inhibition disrupts bacterial communication and biofilm formation .
Comparison with Similar Compounds
Similar Compounds
(2-Nitrophenyl)methanol: Shares a similar structure but lacks the additional nitro and nitroso groups.
2,4-Dinitrophenol: Similar in structure but does not have the nitroso group.
2,4,6-Trinitrophenol (Picric Acid): Contains an additional nitro group compared to (2,4-Dinitro-6-nitrosophenyl)methanol
Uniqueness
This compound is unique due to the presence of both nitro and nitroso groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
193354-03-9 |
---|---|
Molecular Formula |
C7H5N3O6 |
Molecular Weight |
227.13 g/mol |
IUPAC Name |
(2,4-dinitro-6-nitrosophenyl)methanol |
InChI |
InChI=1S/C7H5N3O6/c11-3-5-6(8-12)1-4(9(13)14)2-7(5)10(15)16/h1-2,11H,3H2 |
InChI Key |
NSQYBLBRVZCSEY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1N=O)CO)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.